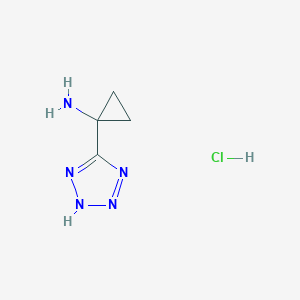
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2253632-06-1 . It has a molecular weight of 175.62 . The IUPAC name for this compound is N-methyl-1-(1H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, such as our compound of interest, can be achieved from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N5.ClH/c1-6-5(2-3-5)4-7-9-10-8-4;/h6H,2-3H2,1H3,(H,7,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .科学的研究の応用
Synthesis of Tetrazole Derivatives
Tetrazole derivatives, due to their bioisosteric resemblance to carboxylic acid and amide groups, hold significant importance in medicinal chemistry for their metabolic stability and advantageous physicochemical properties. Multicomponent reactions (MCRs) offer a strategic route to synthesize a variety of tetrazole scaffolds, introducing novelty, diversity, and complexity into the chemical structures. This approach is particularly valuable for creating substituted tetrazole derivatives that are integral to numerous FDA-approved drugs, despite the incomplete understanding of their binding modes and chemical behavior (Neochoritis, Zhao, & Dömling, 2019).
Catalytic Applications in Organic Synthesis
The intramolecular hydroalkoxylation and hydroamination of alkynes, catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands, demonstrate the utility of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride in synthesizing cyclic compounds. This process efficiently forms 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products, showcasing the reagent's versatility in organic synthesis (Pouy et al., 2012).
Synthesis of Highly Substituted 2-Amido-furans
The Rh(II)-catalyzed cyclopropenation of ynamides, leading to highly substituted 2-amido-furans, represents another innovative application of tetrazole derivatives in organic synthesis. This reaction, functioning as a [3+2] cycloaddition, provides an accessible method to generate 2-amido-furans, which have further applicability in N-tethered intramolecular [4+2] cycloadditions to yield dihydroindoles and tetrahydroquinolines, highlighting the compound's utility in complex organic transformations (Li & Hsung, 2009).
Macrocyclic Ligand Synthesis
The synthesis of macrocyclic and macroacyclic compartmental Schiff bases from 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride underscores its importance in creating complex chelating agents. These agents form complexes with a wide range of metal ions, showcasing the versatility of tetrazole derivatives in coordination chemistry and their potential applications in catalysis, material science, and biochemistry (Aguiari et al., 1992).
Safety And Hazards
特性
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.ClH/c5-4(1-2-4)3-6-8-9-7-3;/h1-2,5H2,(H,6,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDXLLSBNUBHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NNN=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2927982.png)
![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2927983.png)
![6-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2927987.png)
![2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2927988.png)
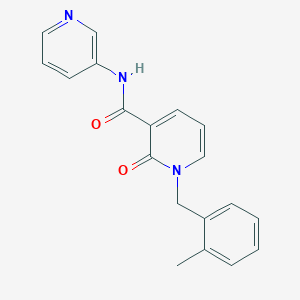
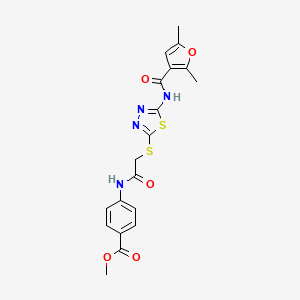
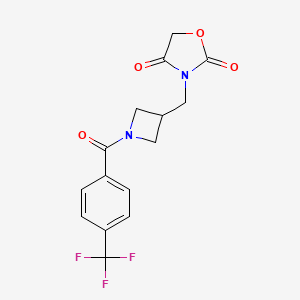
![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)
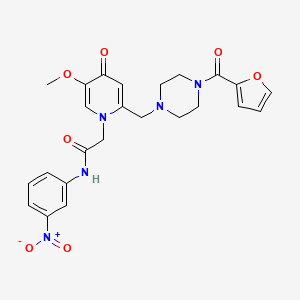
![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)
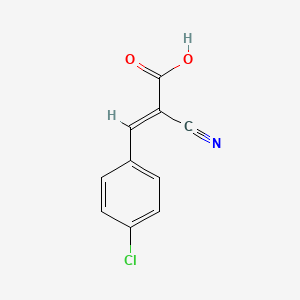
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)
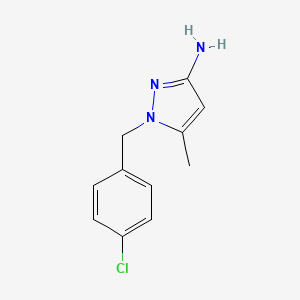
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)